molecular formula C19H14I2N2O3S B5229683 N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide

N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide

Cat. No. B5229683
M. Wt: 604.2 g/mol
InChI Key: HXFPKCAXHSYMFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide, also known as NISB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NISB is a sulfonamide-based compound that contains two iodine atoms, making it a useful tool for imaging and research purposes.

Mechanism of Action

N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide binds to the NIS protein, which is responsible for the uptake of iodine in various tissues. This binding results in the inhibition of iodine uptake, which can be used to visualize the expression of NIS in different tissues. N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide also has the potential to be used as a therapeutic agent in the treatment of thyroid cancer, as it can inhibit the uptake of iodine in cancerous thyroid cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide have been studied extensively in various research studies. N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide has been found to inhibit the uptake of iodine in various tissues, which can be used to visualize the expression of NIS in different tissues. N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide has also been found to have potential therapeutic effects in the treatment of thyroid cancer, as it can inhibit the uptake of iodine in cancerous thyroid cells.

Advantages and Limitations for Lab Experiments

The use of N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide in lab experiments has several advantages and limitations. One advantage of using N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide is its ability to bind to the NIS protein, which can be used to visualize the expression of NIS in different tissues. N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide can also be used as a therapeutic agent in the treatment of thyroid cancer. However, the use of N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide in lab experiments requires expertise in organic chemistry, and the synthesis of N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide is a complex process. Additionally, the use of N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide as a radiotracer in imaging studies requires the use of radioactive iodine, which can be hazardous to researchers.

Future Directions

There are several future directions for the use of N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide in scientific research. One future direction is the development of new synthesis methods for N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide that are more efficient and cost-effective. Another future direction is the use of N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide in the diagnosis and treatment of other types of cancer, as the NIS protein is expressed in various other tissues. Additionally, the use of N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide in combination with other therapeutic agents may enhance its therapeutic effects in the treatment of cancer. Finally, the development of new imaging techniques that utilize N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide as a radiotracer may improve the accuracy and sensitivity of imaging studies.
Conclusion
In conclusion, N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide is a valuable tool in scientific research due to its ability to bind to the NIS protein and inhibit the uptake of iodine in various tissues. The use of N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide in lab experiments and imaging studies requires expertise in organic chemistry and radioactive iodine, but its potential therapeutic effects in the treatment of thyroid cancer make it a promising area of research. Further research is needed to develop new synthesis methods for N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide, explore its potential in the treatment of other types of cancer, and improve the accuracy and sensitivity of imaging studies.

Synthesis Methods

The synthesis of N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide involves the reaction of 4-iodobenzenesulfonyl chloride with 4-iodoaniline in the presence of a base such as triethylamine. The resulting product is then reacted with 4-iodobenzoyl chloride in the presence of a base and a catalyst such as palladium on carbon to yield N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide. The synthesis of N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide has been used in various scientific research studies due to its ability to bind to the sodium iodide symporter (NIS) protein. The NIS protein is responsible for the uptake of iodine in the thyroid gland, and its expression is also found in various other tissues such as the salivary gland, stomach, and breast tissue. N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide can be used as a radiotracer in imaging studies to visualize the expression of NIS in different tissues. This property of N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide has made it a valuable tool in the diagnosis and treatment of thyroid cancer.

properties

IUPAC Name

N-(4-iodophenyl)-3-[(4-iodophenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14I2N2O3S/c20-14-4-8-16(9-5-14)22-19(24)13-2-1-3-18(12-13)27(25,26)23-17-10-6-15(21)7-11-17/h1-12,23H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFPKCAXHSYMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)I)C(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14I2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-iodophenyl)-3-[(4-iodophenyl)sulfamoyl]benzamide

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